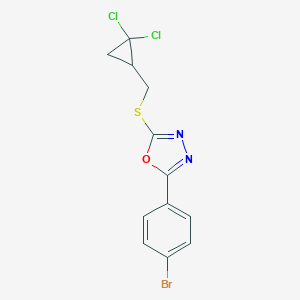![molecular formula C21H18N2O3S B285694 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)
4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate is a complex organic compound with a molecular formula of C21H18N2O3S This compound is known for its unique structural features, which include an oxadiazole ring, a sulfanyl group, and a but-2-ynyl ester
Preparation Methods
The synthesis of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is typically synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the oxadiazole intermediate with a thiol compound.
Formation of the But-2-ynyl Ester: The final step involves the esterification of the intermediate with 2-methylbenzoic acid under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate involves its interaction with specific molecular targets. The oxadiazole ring and sulfanyl group are believed to play crucial roles in its reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and sulfanyl-substituted esters. Compared to these compounds, 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C21H18N2O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate |
InChI |
InChI=1S/C21H18N2O3S/c1-15-9-11-17(12-10-15)19-22-23-21(26-19)27-14-6-5-13-25-20(24)18-8-4-3-7-16(18)2/h3-4,7-12H,13-14H2,1-2H3 |
InChI Key |
RYFJBADFCZXNQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
![N-(2-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285613.png)
![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285617.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole](/img/structure/B285618.png)
![1-(2,5-Dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285621.png)
![N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285622.png)
![N-(4-fluorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285626.png)
![N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285627.png)
![N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285629.png)
![N-(2-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285631.png)
![N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285638.png)
![N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285639.png)
![N-(4-fluorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285640.png)

